molecular formula C16H18ClN3OS B2424063 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one CAS No. 371208-15-0

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one

Cat. No. B2424063
CAS RN: 371208-15-0
M. Wt: 335.85
InChI Key: MHAAFMLQICCYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one, also known as TBOA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBOA is a potent inhibitor of glutamate transporters, which play a critical role in regulating the concentration of glutamate in the brain.

Mechanism of Action

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). EAAT2 is responsible for the majority of glutamate uptake in the brain and is critical for maintaining the extracellular concentration of glutamate at a non-toxic level. By inhibiting EAAT2, 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one increases the extracellular concentration of glutamate, leading to increased excitability and potential neurotoxicity.
Biochemical and Physiological Effects
2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one has been shown to have both acute and chronic effects on brain function and behavior. Acutely, 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one administration leads to increased glutamate levels in the brain, which can cause seizures and neuronal damage. Chronically, 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one's ability to selectively inhibit EAAT2 makes it a valuable tool compound for studying the role of glutamate transporters in brain function and disease. However, its potential neurotoxicity and lack of specificity for other glutamate transporters limit its use in certain experiments. Additionally, the synthesis of 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

Future research on 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one should focus on developing more selective and potent inhibitors of glutamate transporters that can be used as therapeutic agents for neurological disorders. Additionally, further studies are needed to elucidate the long-term effects of 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one on brain function and behavior. Finally, the development of new synthesis methods for 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one and related compounds could improve their availability for research purposes.
Conclusion
In conclusion, 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in neurological disorders. 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one's ability to inhibit glutamate transporters has been shown to reduce excitotoxicity and neuronal damage associated with these conditions. While 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one has limitations, its potential as a tool compound for studying glutamate transporters and developing new therapeutic agents makes it an important area of research for the future.

Synthesis Methods

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-chlorobenzylamine with 1-piperazinecarboxamide, followed by cyclization with thioamide to yield the final product. The purity of the compound can be achieved through recrystallization and column chromatography.

Scientific Research Applications

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one's ability to inhibit glutamate transporters has been shown to reduce the excitotoxicity and neuronal damage associated with these conditions. In addition, 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one has been used as a tool compound to study the role of glutamate transporters in brain function and disease.

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-11(2)14-15(21)18-16(22-14)20-9-7-19(8-10-20)13-5-3-12(17)4-6-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAAFMLQICCYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one

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